molecular formula C17H21NO2 B4952406 4-[3-(4-methoxyanilino)butyl]phenol

4-[3-(4-methoxyanilino)butyl]phenol

Cat. No.: B4952406
M. Wt: 271.35 g/mol
InChI Key: VNFOAITYQXMRQH-UHFFFAOYSA-N
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Description

4-[3-(4-Methoxyanilino)butyl]phenol is a secondary amine derivative featuring a phenol group connected to a butyl chain substituted at the third position with a 4-methoxyanilino moiety. This structure confers unique physicochemical properties, including moderate polarity due to the phenol and methoxy groups, and lipophilicity from the butyl chain.

Properties

IUPAC Name

4-[3-(4-methoxyanilino)butyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO2/c1-13(3-4-14-5-9-16(19)10-6-14)18-15-7-11-17(20-2)12-8-15/h5-13,18-19H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNFOAITYQXMRQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)O)NC2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(4-methoxyanilino)butyl]phenol can be achieved through several methods. One common approach involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of a Schiff base formed between 4-methoxyaniline and a suitable aldehyde or ketone . Sodium borohydride (NaBH4) is often used as the reducing agent due to its selectivity and ability to reduce various functional groups without affecting reducible substituents such as nitro and chloride groups .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reduction reactions using catalysts such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). These reactions are typically carried out under controlled conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-[3-(4-methoxyanilino)butyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form secondary amines.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenol and aniline rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic or basic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Secondary amines and related compounds.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-[3-(4-methoxyanilino)butyl]phenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[3-(4-methoxyanilino)butyl]phenol involves its interaction with specific molecular targets. For example, in medicinal chemistry, the compound may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The pathways involved in its action include inhibition of enzyme activity and modulation of receptor functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key comparisons with structurally related compounds:

Compound Name Molecular Formula Molecular Weight Key Structural Features Synthesis Method Properties/Applications
4-[3-(4-Methoxyanilino)butyl]phenol C₁₇H₂₁NO₂ 283.36 g/mol Phenol + butyl chain + 4-methoxyanilino Likely reductive amination of Schiff base (NaBH₄) Moderate lipophilicity; potential bioactivity (unreported)
2-[(4-Methoxyanilino)methyl]phenol C₁₄H₁₅NO₂ 229.28 g/mol Phenol + methyl linker + 4-methoxyanilino Condensation + NaBH₄ reduction Crystallizes in orthorhombic system; used in dye intermediates
4-[3-(3-Isopropoxy-propylamino)-butyl]-phenol C₁₆H₂₇NO₂ 265.39 g/mol Phenol + branched chain + isopropoxy group Not specified Higher predicted density (0.987 g/cm³); irritant
(3Z)-3-[(4-Methoxyanilino)methylidene]-1-(2-phenylethyl)-indol-2-one C₂₄H₂₁N₃O₂ 383.45 g/mol Indole core + methoxyanilino + styryl group Multi-step alkylation/condensation Anti-HCV activity (IC₅₀ = 3.6 µM)
2-(4-Methoxyanilino)-1,4-naphthoquinone C₁₇H₁₂NO₃ 278.29 g/mol Naphthoquinone + 4-methoxyanilino Reaction of 1,2-naphthoquinone with 4-methoxyaniline Forms hydrogen-bonded dimers; redox-active

Key Observations :

Branched-chain derivatives (e.g., 4-[3-(3-isopropoxy-propylamino)-butyl]-phenol) exhibit lower molecular weights but higher steric hindrance, affecting solubility .

Synthetic Routes: Reductive amination with NaBH₄ is a common method for secondary amines , while naphthoquinone derivatives require condensation with primary amines under oxidative conditions .

Phenolic groups in analogs (e.g., plant-derived 4-hydroxybenzyl derivatives ) correlate with anti-tumor properties, though direct evidence for this compound is lacking.

Crystallographic Behavior: Methyl-linked analogs (e.g., 2-[(4-methoxyanilino)methyl]phenol) form orthorhombic crystals with intermolecular hydrogen bonds (O–H···N), stabilizing the structure . The butyl chain in the target compound may disrupt such packing, reducing crystallinity.

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